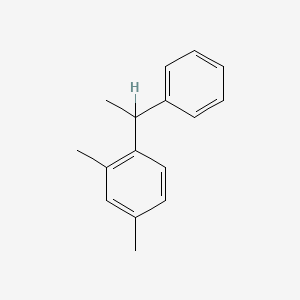

4-(1-Phenylethyl)-m-xylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-12-9-10-16(13(2)11-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUBGGHXBLOLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884231 | |

| Record name | 2,4-Dimethyl-1-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-52-2 | |

| Record name | 2,4-Dimethyl-1-(1-phenylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-(2,4-xylyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dimethyl-1-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethyl-1-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-phenylethyl)-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-(2,4-XYLYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX3LWG946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research on Substituted Xylenes and Phenylethyl Aromatics

The journey to understanding complex molecules like 4-(1-phenylethyl)-m-xylene began with the foundational discoveries of simpler aromatic compounds. Xylene itself was first isolated in 1850 by the French chemist Auguste Cahours from wood tar. wikipedia.org This discovery laid the groundwork for investigating the various isomers of dimethylbenzene and their derivatives. The subsequent evolution of organic chemistry, driven by advancements in synthetic methodologies and analytical techniques throughout the 19th and 20th centuries, enabled the creation and characterization of more complex alkylated aromatic compounds.

The broader field of phenylethyl aromatics has been of interest for their applications in various industrial processes. Research into the synthesis and properties of these compounds has been ongoing, with a focus on their use as intermediates in the production of a range of chemical products. The development of catalytic reforming of naphtha as a primary production method for xylenes (B1142099), replacing coal tar by 1980, paralleled the increasing sophistication of synthetic routes to more complex derivatives like phenylethyl xylenes.

Structural Classification and Nomenclature Within the Phenylethyl Xylene Isomer Landscape

4-(1-Phenylethyl)-m-xylene belongs to the alkylbenzene family of aromatic organic compounds. Its specific structure consists of a benzene (B151609) ring substituted with two methyl groups in a meta (1,3) arrangement, and a 1-phenylethyl group at the 4-position.

Nomenclature:

Systematic IUPAC Name: 1,2-dimethyl-4-(1-phenylethyl)benzene epa.govnih.gov

Common Name: this compound epa.govguidechem.comlookchem.comechemi.com

Other Synonyms: 2,4-dimethyl-1-(1-phenylethyl)benzene epa.gov

The molecule's chemical formula is C16H18, and it has a molecular weight of approximately 210.32 g/mol . epa.govguidechem.com The presence of both the xylene and the phenylethyl moieties contributes to its distinct physical and chemical properties.

Academic Significance and Identified Research Gaps Pertaining to 4 1 Phenylethyl M Xylene

Catalytic Friedel-Crafts Alkylation Approaches for Aromatic Substitution

The Friedel-Crafts reaction is a cornerstone for C-C bond formation in aromatic chemistry. mt.com For the synthesis of this compound, this involves the electrophilic attack of a phenylethyl carbocation on the m-xylene ring. The development of sophisticated catalytic systems is crucial for driving this reaction with high yield and selectivity.

Both Brønsted and Lewis acids are employed to catalyze the alkylation of xylenes (B1142099). christuniversity.inresearchgate.net

Lewis Acid Catalysis: Traditional Friedel-Crafts alkylations frequently use strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comchristuniversity.in These catalysts function by accepting an electron pair from an alkylating agent, such as a 1-phenylethyl halide, to generate the reactive carbocation electrophile. For instance, FeCl₃ has been shown to be an effective catalyst for the reaction between o-xylene (B151617) and 1-phenylethyl acetate, yielding the corresponding 1,2-dimethyl-4-(1-phenylethyl)benzene with high conversion. psu.edu The use of ionic liquids as a medium for these Lewis acid catalysts can also enhance activity and facilitate catalyst separation. psu.edu

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, are also effective catalysts, particularly when using styrene (B11656) or 1-phenylethanol (B42297) as the alkylating agent. dicp.ac.cn Superacid catalysts and strong acids like trifluoroacetic acid can protonate the double bond of styrene or the hydroxyl group of 1-phenylethanol to form the necessary phenylethyl carbocation. dntb.gov.ua This approach is central to many modern, environmentally friendlier catalytic processes.

Catalytic systems for this synthesis can be broadly categorized as either homogeneous or heterogeneous, each with distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts, such as soluble metal halides (e.g., AlCl₃, FeCl₃) and metal-organic complexes, are dissolved in the reaction medium with the reactants. researchgate.netmdpi.com This often leads to high catalytic activity and mild reaction conditions due to excellent contact between the catalyst and substrates. mdpi.com Iron(III)-based ionic liquids, for example, have been utilized as both the catalyst and the solvent, demonstrating high yields and regioselectivity in the benzylation of xylenes and allowing for catalyst reuse over multiple cycles. psu.edu

Heterogeneous Catalysis: Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture. researchgate.netresearchgate.net Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net Examples include:

Zeolites: These microporous aluminosilicates can be modified to possess specific acid sites and shape-selective properties that can enhance the yield of the desired para-substituted isomer. researchgate.netresearchgate.net

Supported Heteropoly Acids: Acids like tungstophosphoric acid supported on silica (B1680970) have shown high catalytic efficiency in Friedel-Crafts reactions, attributed to the unique ability of the heteropoly anion to stabilize the carbocation intermediate. oup.comscilit.com

Metal-Modified Clays and Oxides: Zirconium-exchanged montmorillonite (B579905) (Zr-Mont) and vanadia supported on zirconia (V₂O₅/ZrO₂) have been developed as potent solid acid catalysts for Friedel-Crafts alkylations, demonstrating good activity and selectivity. christuniversity.inacs.org

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Alkylation of Aromatics This table provides an overview of the performance of various catalysts in Friedel-Crafts alkylation reactions similar to the synthesis of this compound.

| Catalyst System | Type | Alkylating Agent | Aromatic Substrate | Key Findings | Reference |

| FeCl₃ in [C₄mim]Cl | Homogeneous | 1-Phenylethyl acetate | o-Xylene | Quantitative yield of p-benzylated product; catalyst reusable for 5 cycles. | psu.edu |

| Zr-Montmorillonite | Heterogeneous | HMF (biomass-derived) | Mesitylene, Xylene | High yield (80%) of the alkylated product; stable solid acid catalyst. | acs.org |

| V₂O₅/ZrO₂ | Heterogeneous | Benzyl (B1604629) chloride | o-Xylene | High conversion and selectivity to the monoalkylated product. | christuniversity.in |

| Silica-supported Heteropoly Acid | Heterogeneous | 1-Octene, Benzyl chloride | Various aromatics | Enhanced catalytic activity compared to unsupported acid; insoluble and reusable. | oup.com |

The mechanism of the Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution. mt.com In the synthesis of this compound, a phenylethyl carbocation is generated from a precursor (e.g., styrene) by the acid catalyst. This electrophile then attacks the electron-rich m-xylene ring.

The regioselectivity is governed by the directing effects of the two methyl groups on the m-xylene ring. Both methyl groups are activating and ortho-, para-directing. This leads to three possible positions for electrophilic attack: C2, C4, and C6.

Attack at C2: This position is sterically hindered by the two adjacent methyl groups at C1 and C3.

Attack at C4 and C6: These positions are electronically activated and sterically less hindered than the C2 position. As the C4 and C6 positions are equivalent, attack at either location yields the same product: this compound.

Therefore, the reaction shows a strong preference for substitution at the C4 (or C6) position. However, the reaction can sometimes be reversible, and under thermodynamic control, isomerization might lead to a mixture of products, although the 1,3-dimethyl-4-phenylethyl substitution pattern is generally favored. plymouth.ac.uk The efficiency of the reaction depends on factors such as catalyst strength, reaction temperature, and the molar ratio of reactants. christuniversity.in

Stereoselective and Asymmetric Synthesis Strategies for Chiral this compound

The 1-phenylethyl group contains a stereocenter at the benzylic carbon. Consequently, this compound is a chiral molecule that can exist as two enantiomers, (R)- and (S)-. The development of methods to synthesize this compound in an enantiomerically enriched or pure form is a significant goal of modern asymmetric catalysis.

Asymmetric synthesis of chiral this compound can be achieved by using a chiral catalyst to control the stereochemical outcome of the C-C bond-forming step. The general strategies involve either chiral Brønsted acids or chiral Lewis acid/transition metal complexes.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) derived from BINOL are powerful catalysts for a variety of enantioselective transformations. core.ac.ukdicp.ac.cn In the context of phenylethyl xylene synthesis, a chiral Brønsted acid could protonate styrene to form a chiral ion pair consisting of the phenylethyl carbocation and the chiral phosphate (B84403) anion. The facial selectivity of the subsequent nucleophilic attack by m-xylene would be controlled by the chiral environment provided by the catalyst, leading to the formation of one enantiomer in excess. csic.es

Chiral Lewis Acid and Transition Metal Catalysis: Chiral Lewis acids, such as chromium(salen) complexes, or ruthenium-based catalysts can coordinate to the alkylating agent and direct the approach of the nucleophile (m-xylene). chinesechemsoc.orgprinceton.eduacs.org For example, ruthenium(II)-catalyzed asymmetric C-H activation has emerged as a potent strategy for enantioselective alkylations. chinesechemsoc.org A chiral Ru(II) complex could mediate the reaction between m-xylene and styrene, creating a chiral pocket that dictates the stereochemistry of the newly formed stereocenter.

When a substrate already possesses a chiral center, the goal is to control the formation of a new stereocenter, a process known as diastereoselective synthesis. In the synthesis of this compound, this would apply if a chiral derivative of either reactant were used, such as a chiral alkylating agent. nih.govfrontiersin.org

The control of enantiomeric excess (ee) is a critical measure of success in asymmetric catalysis. It is highly dependent on the catalyst structure and reaction conditions. Optimization studies often screen various catalyst ligands, additives, solvents, and temperatures to maximize the ee. For instance, in Ru(II)-catalyzed C-H alkylations, the choice of chiral ligand, the counter-anion (e.g., AgSbF₆), and additives can dramatically influence both the yield and the enantioselectivity. chinesechemsoc.org

Table 2: Representative Data on the Optimization of Enantioselective Catalysis This table illustrates how reaction parameters are tuned to control enantioselectivity in catalytic asymmetric reactions, which is applicable to the synthesis of chiral this compound.

| Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid (1f) | - | Benzene (B151609) | 60 | 97 | 97 | dicp.ac.cn |

| Chiral Phosphoric Acid (1e) | - | Benzene | 60 | 95 | 95 | dicp.ac.cn |

| [RuI₂(p-cymene)]₂ / TDG-1 | AgSbF₆, Zn(OAc)₂ | DCE | RT | 69 | 91 | chinesechemsoc.org |

| (R,R)-Me-BPE-Ru Complex | - | THF | RT | - | 21 | acs.org |

| Cr(salen)Cl (1e) | - | CH₂Cl₂ | 4 | 15 | 30 | princeton.edu |

Methods for Chiral Resolution and Separation of Stereoisomers

The synthesis of this compound via classical methods such as Friedel-Crafts alkylation typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. As the biological or material properties of these stereoisomers can differ significantly, their separation, a process known as chiral resolution, is of critical importance. Several established and advanced methodologies can be applied to resolve the enantiomers of this compound. libretexts.org

Diastereomeric Crystallization This classical resolution technique involves reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral resolving agent. libretexts.org For instance, if the target compound were a carboxylic acid, a chiral amine like (R)-1-phenylethylamine could be used to form diastereomeric salts. libretexts.org Since this compound lacks a functional group suitable for salt formation, a derivative would first need to be created. Alternatively, if a related racemic alcohol like 1-phenylethanol is used as a precursor, it can be reacted with a chiral acid to form diastereomeric esters, which can then be separated. libretexts.org The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is chemically removed to yield the pure (R) and (S) enantiomers of the original compound. The success of this method depends heavily on the availability of a suitable resolving agent and the crystallization properties of the resulting diastereomeric salts. libretexts.orgtcichemicals.com

Enzymatic Kinetic Resolution Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes. In a typical application for a related precursor like racemic (R,S)-1-phenylethanol, a lipase (B570770) enzyme is used to catalyze an acylation reaction in the presence of an acyl donor (e.g., vinyl acetate). mdpi.com The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric excess. mdpi.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques. This method is valued for its high enantioselectivity and operation under mild, environmentally friendly conditions. mdpi.com

Preparative Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers can be achieved using preparative chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiraltech.com The sample containing the racemic mixture is passed through the chromatography column, and due to the differential interactions with the CSP, one enantiomer is retained longer than the other, allowing them to be collected as separate fractions. Modern immobilized CSPs offer broad solvent compatibility, enabling the optimization of selectivity and resolution for specific compounds. chiraltech.com While highly effective for achieving high levels of enantiomeric purity, this method can be more costly and complex to scale up compared to crystallization. mdpi.com

Table 1: Comparison of Chiral Resolution Methods for this compound

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Cost-effective for large-scale separation; well-established technique. | Requires suitable functional groups; can be a trial-and-error process to find the right agent and solvent; may require multiple recrystallizations. libretexts.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that selectively converts one enantiomer. mdpi.com | High enantioselectivity; mild reaction conditions; environmentally benign. | Maximum theoretical yield for a single enantiomer is 50%; requires separation of product from unreacted starting material. |

| Preparative Chiral HPLC | Direct separation based on differential interaction with a chiral stationary phase. chiraltech.com | Direct method; high purity achievable; applicable to a wide range of compounds. tcichemicals.com | Higher operational cost; can be complex to scale up; requires specialized equipment. mdpi.com |

Novel Synthetic Routes and Exploratory Methodologies

Recent research has focused on developing more efficient and sustainable synthetic pathways to this compound and related diarylalkanes, moving beyond traditional Friedel-Crafts chemistry.

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a final product, represent a highly efficient synthetic strategy. nih.govresearchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. mdpi.compreprints.org

For the synthesis of this compound, a hypothetical MCR could be designed based on Friedel-Crafts principles. Such a reaction would involve combining m-xylene, a source for the phenylethyl moiety like styrene, and a suitable catalyst in a single reaction vessel. Using a robust catalyst, such as a solid acid, could facilitate both the activation of the alkylating agent and the subsequent electrophilic aromatic substitution onto the m-xylene ring in a tandem fashion. This approach streamlines the process, saving time, energy, and resources compared to multi-step procedures. tubitak.gov.tr The efficiency of MCRs lies in their ability to construct complex molecules from simple precursors with high atom economy and operational simplicity. nih.gov

Table 2: Hypothetical One-Pot Multicomponent Reaction for this compound

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | m-Xylene |

| Alkylating Precursor | Electrophile Source | Styrene |

| Catalyst | Activator | Solid Acid (e.g., Zeolite, Sulfonated Silica) nih.govacs.org |

| Solvent | Medium | High-boiling hydrocarbon or solvent-free |

Exploration of Borrowing Hydrogen and Other Catalytic Dehydrogenative Coupling Reactions

Borrowing Hydrogen (BH) Catalysis The borrowing hydrogen (or hydrogen autotransfer) methodology is an elegant and atom-economical strategy for forming C-C bonds. acs.org This process allows commodity alcohols to be used as alkylating agents, with water as the sole byproduct. acs.org In the synthesis of this compound, this would involve the reaction of m-xylene with 1-phenylethanol.

The catalytic cycle, typically mediated by a transition-metal complex (based on Ru, Ir, or earth-abundant metals like Fe and Mn), proceeds via several steps cardiff.ac.ukrsc.org:

The catalyst "borrows" hydrogen from the 1-phenylethanol, oxidizing it in situ to the corresponding ketone (acetophenone) and forming a metal-hydride intermediate. nih.gov

The acetophenone then undergoes a condensation/alkylation reaction with m-xylene.

The catalyst returns the borrowed hydrogen to the intermediate, reducing it to form the final product, this compound, and regenerating the active catalyst. rsc.org

This approach avoids the need for pre-oxidized starting materials and stoichiometric reagents, making it a highly efficient and green alternative. rsc.org

Catalytic Dehydrogenative Coupling (CDC) Cross-dehydrogenative coupling (CDC) offers another direct route for C-C bond formation by coupling two different C-H bonds. nih.gov To synthesize this compound, this strategy could involve the direct coupling of m-xylene with styrene. acs.org This reaction is typically catalyzed by transition metals like palladium, iridium, or iron, which facilitate the activation of both a benzylic C-H bond in m-xylene and a vinylic C-H bond in styrene. nih.govrsc.org The reaction often requires an oxidant or a hydrogen acceptor to drive the thermodynamics of the process, which can sometimes be a drawback compared to the redox-neutral borrowing hydrogen strategy. acs.org However, its ability to use simple, unfunctionalized hydrocarbon feedstocks makes it a powerful tool in modern organic synthesis. researchgate.net

Table 3: Comparison of Borrowing Hydrogen and Dehydrogenative Coupling Routes

| Feature | Borrowing Hydrogen (BH) | Catalytic Dehydrogenative Coupling (CDC) |

|---|---|---|

| Substrates | m-Xylene + 1-Phenylethanol | m-Xylene + Styrene |

| Catalyst | Ru, Ir, Fe, Mn complexes rsc.org | Pd, Ir, Fe complexes nih.gov |

| Byproduct | Water acs.org | H₂ or byproduct from oxidant/acceptor acs.org |

| Key Advantage | Redox-neutral, high atom economy. | Uses simple hydrocarbon feedstocks. |

Sustainable and Green Chemistry Principles in Synthesis Design

The design of modern synthetic routes for compounds like this compound is increasingly guided by the twelve principles of green chemistry. acs.org The goal is to create processes that are safer, more efficient, and environmentally benign. researchgate.netdigitallibrary.co.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Methodologies like borrowing hydrogen and catalytic dehydrogenative coupling exhibit high atom economy, as they form C-C bonds with minimal waste (ideally just water or H₂). acs.org This is a significant improvement over classical Friedel-Crafts reactions that may use stoichiometric amounts of a Lewis acid catalyst, generating significant waste.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The novel methods described above rely on small amounts of transition-metal or solid acid catalysts that can be recycled and reused. The development of heterogeneous solid acid catalysts, such as zeolites or sulfonic acid-functionalized silica, is particularly promising. nih.govacs.org These catalysts are easily separated from the reaction mixture, are often reusable, and avoid the corrosive and hazardous nature of traditional homogeneous catalysts like AlCl₃ or H₂SO₄. nih.govresearchgate.net

Safer Solvents and Reaction Conditions: Green synthesis design aims to minimize or eliminate the use of hazardous solvents. Research into performing alkylation reactions under solvent-free conditions or in greener media like ionic liquids or supercritical CO₂ is an active area of investigation. rsc.org Furthermore, developing catalysts that operate under milder temperatures and pressures contributes to a safer and more energy-efficient process. researchgate.net

Table 4: Green Chemistry Metrics for Synthesis of this compound

| Synthetic Route | Atom Economy | Catalyst | Waste Profile | Sustainability Aspect |

|---|---|---|---|---|

| Classical Friedel-Crafts | Low to Moderate | Stoichiometric Lewis Acid (e.g., AlCl₃) | High (hydrolyzed catalyst waste) | Traditional method, but generates significant inorganic waste. |

| Solid Acid Catalysis | High | Heterogeneous, Recyclable (e.g., Zeolites) nih.gov | Low | Eliminates corrosive liquid acids, allows for catalyst reuse. acs.org |

| Borrowing Hydrogen | Very High | Catalytic (e.g., Ru, Ir, Fe) rsc.org | Very Low (Water) acs.org | Redox-neutral, uses alcohols as alkylating agents. |

| Dehydrogenative Coupling | High | Catalytic (e.g., Pd, Ir) acs.org | Low (H₂ or reduced acceptor) | Direct coupling of C-H bonds from simple feedstocks. nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-4-(1-Phenylethyl)-m-xylene |

| (S)-4-(1-Phenylethyl)-m-xylene |

| (R)-1-Phenylethylamine |

| 1-Phenylethanol |

| (R,S)-1-Phenylethanol |

| Acetophenone |

| Aluminum Chloride (AlCl₃) |

| Benzene |

| m-Xylene |

| Styrene |

| Sulfuric Acid (H₂SO₄) |

| Vinyl Acetate |

Electrophilic Aromatic Substitution Reactivity of the Substituted m-Xylene Core

The reaction of an aromatic ring with an electrophile, known as electrophilic aromatic substitution (EAS), is a fundamental process in organic chemistry. wikipedia.org In the case of this compound, the two methyl groups and the 1-phenylethyl group on the benzene ring influence the rate and position of electrophilic attack.

The methyl groups are activating, electron-donating groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. chegg.com The 1-phenylethyl group is also an activating group. The directing effects of these substituents determine the regioselectivity of the substitution. Both methyl groups and the 1-phenylethyl group are ortho, para-directors. makingmolecules.com

In this compound, the positions ortho to the methyl groups are 2 and 6, and the position para to the 1,3-dimethyl arrangement is 5. The position ortho to the 1-phenylethyl group is 3 (which is already substituted) and 5, and the position para is 2. The combined directing effects of the three substituents, along with steric hindrance, will influence the final product distribution in an electrophilic aromatic substitution reaction. For instance, in Friedel-Crafts alkylation, a classic EAS reaction, a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically employed to generate a carbocation electrophile. wikipedia.orgyoutube.commt.com

The reactivity of xylene isomers towards electrophilic substitution varies, with the order being p-xylene (B151628) > o-xylene > m-xylene. royalsocietypublishing.org However, the presence of the additional 1-phenylethyl substituent in this compound modifies the electronic and steric environment of the m-xylene core, impacting its reactivity in EAS reactions.

Radical Reaction Pathways and the Formation of Transient Intermediates

Radical reactions involve species with unpaired electrons and are crucial in many chemical processes, including combustion and atmospheric chemistry. nih.govosti.gov Alkylaromatic compounds like this compound can undergo radical reactions, particularly at the benzylic positions, which are the carbon atoms attached to the aromatic ring.

The initiation of radical reactions often involves the abstraction of a hydrogen atom from a C-H bond. In this compound, the most likely sites for hydrogen abstraction are the benzylic C-H bonds of the methyl groups and the methine C-H bond of the 1-phenylethyl group. The resulting benzylic radicals are stabilized by resonance with the aromatic ring.

The reaction of alkylaromatic compounds with radicals like the nitrate (B79036) radical (NO₃•) can proceed through an initial electron transfer from the aromatic ring, forming a radical cation. beilstein-journals.org This radical cation can then undergo deprotonation to yield a benzyl radical. beilstein-journals.org The study of transient species, such as radicals and radical cations, is essential for understanding the detailed mechanisms of these reactions. cdnsciencepub.comacs.org

The oxidation of alkylaromatic hydrocarbons often proceeds via a radical chain mechanism. researchgate.net For example, the reaction of methylphenyl radicals with molecular oxygen is a key process in the combustion of toluene (B28343). researchgate.net Similar pathways can be envisaged for the radical-initiated oxidation of this compound, leading to the formation of various oxygenated products.

Oxidation and Reduction Chemistry: Catalytic and Stoichiometric Transformations

The oxidation of alkylbenzenes is an important industrial process for the production of valuable chemicals. acs.org In organic chemistry, oxidation generally involves an increase in the number of C-O bonds or a decrease in the number of C-H bonds, while reduction involves the opposite. masterorganicchemistry.comlibretexts.org

Oxidation:

The alkyl side chains of this compound are susceptible to oxidation. The benzylic positions are particularly reactive towards oxidizing agents. researchgate.net Catalytic oxidation using molecular oxygen is a desirable "green" method. acs.orgrsc.org Systems like N-hydroxyphthalimide (NHPI) combined with a cobalt salt can catalytically oxidize alkylbenzenes to carboxylic acids under mild conditions. acs.orgacs.org For instance, toluene can be oxidized to benzoic acid using this system. acs.org

Other oxidizing agents that can be used for the oxidation of alkylbenzenes include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). ucr.edu These strong oxidizing agents typically convert the alkyl side chains to carboxylic acids. Selective oxidation to aldehydes or ketones can also be achieved under specific conditions. google.com For example, certain catalysts can promote the oxidation of ethylbenzene (B125841) to acetophenone and methyl phenyl carbinol. google.com

Reduction:

The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as platinum, palladium, or nickel is a common method for reducing aromatic rings to cyclohexanes. This reaction typically requires high pressures and temperatures.

The Birch reduction offers a method for the partial reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol.

Derivatization Strategies for Targeted Functional Group Transformations

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which can be useful for analysis or for creating new molecules with desired functionalities. science.gov

For this compound, derivatization strategies could target either the aromatic ring or the alkyl substituents.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions, as discussed in section 3.1, can be used to introduce a variety of functional groups onto the aromatic ring. For example, nitration (using a mixture of nitric and sulfuric acid) would introduce a nitro group, which can then be reduced to an amino group. Halogenation can introduce bromine or chlorine atoms, which can serve as handles for further transformations, such as cross-coupling reactions. pubcompare.ai

Side-Chain Functionalization: The benzylic positions of the alkyl groups can be functionalized. For example, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at a benzylic position. This benzylic bromide can then be converted to other functional groups through nucleophilic substitution reactions. Oxidation of the methyl groups, as mentioned in section 3.3, can lead to carboxylic acids, which can then be converted into esters, amides, or other acid derivatives.

Chemical derivatization is also a widely used technique in analytical chemistry to enhance the detectability of compounds, for example, in chromatography. nih.govmdpi.com

Chemical Kinetics and Thermodynamic Aspects of Reactivity

The study of chemical kinetics provides information about the rates of chemical reactions, while thermodynamics deals with the energy changes that accompany these reactions. nist.gov

Kinetics:

The rate of electrophilic aromatic substitution on this compound will be influenced by the activating nature of the alkyl substituents. The reaction is expected to be faster than the corresponding reaction with benzene. chegg.com The rate constants for the reaction of hydroxyl radicals (OH) with aromatic compounds like m-xylene have been studied to understand their atmospheric chemistry. copernicus.org The rate of such reactions is dependent on temperature and the concentration of the reactants. copernicus.org

The kinetics of radical chain reactions, such as autoxidation, can be complex, involving initiation, propagation, and termination steps. researchgate.net The rate of these reactions can be influenced by the presence of initiators, inhibitors, and catalysts.

Thermodynamics:

The thermodynamic stability of the different isomers of disubstituted benzenes can influence the product distribution in reversible reactions. For xylenes, m-xylene is the most thermodynamically stable isomer. stackexchange.com This is relevant in reactions like Friedel-Crafts alkylation, which can be reversible under certain conditions. wikipedia.orgstackexchange.com

The thermodynamics of a reaction are described by the change in Gibbs free energy (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction. The isomerization of xylenes, for instance, can be studied from a thermodynamic perspective to understand the relative stabilities of the isomers. acs.org

Interactive Data Table: Reaction Conditions for Alkylbenzene Transformations

| Reaction Type | Reagents and Conditions | Typical Products |

| Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) | Alkyl halide or alkene, Lewis acid catalyst (e.g., AlCl₃, FeCl₃) wikipedia.orgyoutube.com | Alkylated aromatic ring |

| Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | Benzylic bromide |

| Oxidation (Strong) | KMnO₄ or H₂CrO₄, heat | Carboxylic acids |

| Catalytic Oxidation | O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂ acs.orgacs.org | Carboxylic acids |

| Reduction (Catalytic Hydrogenation) | H₂, Pt/Pd/Ni catalyst, high pressure and temperature | Cyclohexane derivatives |

| Reduction (Birch Reduction) | Na or Li, liquid NH₃, alcohol | 1,4-Cyclohexadiene derivatives |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-(1-phenylethyl)-m-xylene in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals can be achieved.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation and assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the methine proton (-CH) and the methyl protons (-CH₃) of the ethyl bridge. It would also map the couplings between the adjacent protons on both the phenyl and the m-xylene (B151644) aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning which proton is attached to which carbon. For instance, the signal for the methine proton would show a cross-peak with the signal for the methine carbon, and the signals for the aromatic protons would correlate to their respective aromatic carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would be observed from the methine proton of the ethyl group to the quaternary carbon of the phenyl ring and the substituted carbon of the m-xylene ring, definitively linking the two aromatic systems via the ethyl bridge. Correlations from the methyl protons on the xylene ring to the neighboring aromatic carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. acdlabs.comlibretexts.org This is particularly important for determining the preferred conformation and stereochemistry of the molecule.

Based on the structure, the following table outlines the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| Phenyl Ring Protons | 7.1-7.3 | 126-129 | COSY: Correlations between adjacent aromatic protons. HSQC: Correlations to corresponding ¹³C signals. HMBC: Correlations to adjacent and quaternary carbons. |

| m-Xylene Ring Protons | 6.9-7.1 | 127-138 | COSY: Correlations between adjacent aromatic protons. HSQC: Correlations to corresponding ¹³C signals. HMBC: Correlations to methyl carbons and the ethyl bridge carbon. |

| Methine (-CH) | ~4.1 (quartet) | ~45 | COSY: Correlation to ethyl -CH₃ protons. HSQC: Correlation to methine ¹³C. HMBC: Correlations to carbons of both aromatic rings. |

| Ethyl Methyl (-CH₃) | ~1.6 (doublet) | ~22 | COSY: Correlation to methine proton. HSQC: Correlation to ethyl methyl ¹³C. HMBC: Correlation to methine carbon and aromatic ring carbon. |

| Xylene Methyls (-CH₃) | ~2.3 (singlet) | ~21 | HSQC: Correlation to xylene methyl ¹³C signals. HMBC: Correlations to aromatic carbons of the xylene ring. |

The conformation of this compound, particularly the rotational freedom and spatial orientation of the two aromatic rings relative to each other, can be investigated using NOESY. arxiv.org Due to steric hindrance, free rotation around the single bonds connecting the ethyl bridge to the rings is likely restricted. libretexts.org

NOESY experiments would reveal through-space correlations between specific protons. For example, a NOE correlation between the methine proton of the ethyl bridge and the ortho-protons of the phenyl ring would be expected. Similarly, NOEs between the methine proton and the protons on the m-xylene ring would help define the molecule's preferred spatial arrangement in solution. The relative intensities of these NOE cross-peaks can provide semi-quantitative information about the average distances between these protons, allowing for the construction of a 3D model of the dominant conformation. acdlabs.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching from both the aromatic rings and the aliphatic ethyl and methyl groups. Aromatic C=C stretching bands and various C-H bending vibrations (both in-plane and out-of-plane) would also be prominent. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. buffalostate.edu It would complement the IR data, showing strong signals for the aromatic ring breathing modes and symmetric C-H stretching. The analysis of Raman spectra of xylene isomers has shown that unique peaks can be used to differentiate them, a principle that applies to the substituted xylene moiety in this molecule. rktech.huresearchgate.net

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | IR, Raman |

| Aliphatic C-H Bend | 1470-1430, 1380-1370 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong in IR |

| Aromatic Ring Breathing | ~1000 | Strong in Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl and the m-xylene rings. Since these two aromatic rings are separated by a saturated sp³-hybridized carbon atom, there is no extended conjugation between them. Therefore, the UV-Vis spectrum is expected to be a superposition of the spectra of its constituent alkylbenzene parts, such as toluene (B28343) and ethylbenzene (B125841), rather than that of a conjugated biphenyl (B1667301) system. researchgate.net

The spectrum would be characterized by π → π* transitions. The expected absorption bands include:

A strong absorption band (the E2-band) around 210-220 nm.

A weaker, fine-structured band (the B-band) in the region of 260-270 nm, which is characteristic of the benzene (B151609) ring. nih.gov

Alkyl substituents on a benzene ring typically cause a small bathochromic (red) shift of the absorption maxima. libretexts.org The presence of multiple alkyl groups on the xylene ring would likely result in a slight shift to a longer wavelength compared to unsubstituted benzene.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (molar mass: 210.31 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 210. uni.lu

The fragmentation of alkylbenzenes is well-characterized and typically dominated by cleavage at the bond beta to the aromatic ring (benzylic cleavage), as this process forms a highly stable benzylic or tropylium (B1234903) cation. core.ac.ukwikipedia.orgyoutube.com

Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): Cleavage of the C-C bond of the ethyl bridge to lose a methyl radical, leading to a prominent ion at m/z 195 (M-15).

Benzylic Cleavage (Path A): Cleavage of the bond between the ethyl bridge and the m-xylene ring, forming a stable C₉H₁₁⁺ ion (xylyl cation) at m/z 119.

Benzylic Cleavage (Path B): Cleavage of the bond between the ethyl bridge and the phenyl ring, forming a stable C₈H₉⁺ ion (phenylethyl cation) at m/z 105. This is often a very abundant peak in the spectra of similar compounds.

Formation of Tropylium Ion: The C₈H₉⁺ ion (m/z 105) can lose an ethylene (B1197577) molecule to form the very stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of alkylbenzenes containing a benzyl (B1604629) group. youtube.com

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 210 | [C₁₆H₁₈]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₅H₁₅]⁺ | Loss of ·CH₃ from ethyl bridge |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of ·C₇H₇ |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, loss of ·C₈H₉ |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₂H₂ from m/z 119 or loss of CH₂=CH₂ from m/z 105 |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. iucr.org This technique requires a single, high-quality crystal of the compound. If a crystal structure of this compound were obtained, it would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact solid-state conformation, including the crucial torsion (dihedral) angle between the planes of the phenyl and m-xylene rings. This would reveal the extent of molecular twisting due to steric hindrance between the rings and substituents. acs.org

Stereochemistry: As the methine carbon is a chiral center, the molecule can exist as (R) and (S) enantiomers. X-ray crystallography of a resolved enantiomer or a racemic crystal would confirm the relative and absolute stereochemistry.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or π-stacking.

As of this writing, a public-domain crystal structure for this compound has not been reported. The acquisition of such data would be invaluable for a complete understanding of its solid-state properties and for validating computational models of its structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses a stereogenic center at the benzylic carbon of the 1-phenylethyl group, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for unambiguously assigning its (R) or (S) configuration in the absence of single crystals for X-ray crystallography. spark904.nl

Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org While enantiomers exhibit identical physical properties like boiling point and refractive index, and identical spectra with achiral spectroscopic methods (e.g., NMR, IR), they interact differently with polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left (LCP) and right (RCP) circularly polarized light (ΔA = ALCP - ARCP) as a function of wavelength. libretexts.org For a chiral molecule like this compound, the aromatic chromophores (the phenyl and xylene rings) give rise to electronic transitions in the UV region. These transitions, when occurring in a chiral environment, will result in characteristic positive or negative CD signals. The resulting CD spectrum, often a complex pattern of positive and negative bands known as Cotton effects, serves as a unique fingerprint for a specific enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org An ORD spectrum of an enantiomer of this compound would show a characteristic curve, with the magnitude and sign of rotation changing significantly near the wavelengths of the UV absorption bands of the chromophores. libretexts.org The anomalous dispersion curves, which show distinct peaks and troughs, are also referred to as the Cotton effect and are directly related to the CD signals via the Kronig-Kramers transforms.

The definitive assignment of the absolute configuration of this compound is typically achieved by comparing the experimentally measured CD or ORD spectrum with spectra predicted by ab initio or Density Functional Theory (DFT) calculations. spectroscopyeurope.com The standard procedure involves:

Measuring the experimental CD/ORD spectrum of a single, purified enantiomer.

Performing computational calculations to predict the theoretical CD/ORD spectra for both the (R)- and (S)-enantiomers.

Comparing the experimental spectrum with the two calculated spectra. The absolute configuration is assigned based on which calculated spectrum correctly matches the sign and relative intensity of the experimental Cotton effects. spectroscopyeurope.com

For this compound, the key electronic transitions would be the π→π* transitions of the aromatic rings. The interaction between these two chromophores, dictated by their fixed spatial relationship due to the chiral center, would likely result in distinct exciton-coupled CD signals, providing a robust basis for configurational assignment.

| Technique | Parameter | Experimental Result for (+)-enantiomer | Predicted for (R)-enantiomer | Predicted for (S)-enantiomer | Conclusion |

|---|---|---|---|---|---|

| CD Spectroscopy | Sign of Cotton Effect at ~270 nm | Positive (+) | Negative (-) | Positive (+) | (+)-enantiomer is (S)-configured |

| ORD Spectroscopy | Sign of Cotton Effect at ~275 nm | Positive (+) Peak | Negative (-) Trough | Positive (+) Peak |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of chemical species that possess one or more unpaired electrons. unibo.itbruker.com Such species, known as paramagnetic species, include free radicals, many transition metal ions, and triplet states. EPR is the definitive method for studying radical intermediates in chemical reactions. researchgate.netnih.gov

In the context of this compound, EPR spectroscopy would not yield a signal from the molecule in its ground state, as it is a diamagnetic species with all electrons paired. However, a radical species could be generated from this molecule through processes like exposure to ionizing radiation (e.g., γ-rays), UV light in the presence of a photosensitizer, or chemical reaction involving radical initiators (e.g., hydrogen abstraction by a reactive radical).

A chemically plausible radical derived from this compound is the tertiary benzylic radical, formed by the abstraction of the single hydrogen atom from the stereogenic carbon. This radical would be relatively stable due to the delocalization of the unpaired electron across the adjacent phenyl ring.

EPR spectroscopy can provide detailed information about the structure and electronic environment of this radical:

g-value: This is a dimensionless factor that is characteristic of the radical's electronic structure. The g-value for a carbon-centered radical, such as the one derived from this compound, would be expected to be close to that of a free electron (g ≈ 2.0023).

Hyperfine Splitting: The most valuable information from an EPR spectrum comes from the hyperfine interaction, which is the coupling of the unpaired electron's spin with the spins of nearby magnetic nuclei (like 1H). This interaction splits the main EPR line into a multiplet pattern. The magnitude of this splitting, known as the hyperfine coupling constant (a), is proportional to the probability of finding the unpaired electron at the position of that nucleus.

For the proposed radical of this compound, the EPR spectrum would be expected to show hyperfine coupling to the protons of the methyl group and the ortho- and para-protons of the adjacent phenyl ring, where the spin density is highest. Analysis of this splitting pattern would confirm the identity of the radical. If the radical is too short-lived to be detected directly, a technique called spin trapping can be employed, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily observed by EPR. nih.gov

| Parameter | Expected Value | Information Provided |

|---|---|---|

| g-value | ~2.0025 | Confirms the presence of a carbon-centered organic radical. |

| Hyperfine Coupling Constant a(3H, CH3) | ~1.6 mT | Indicates coupling to the three equivalent protons of the methyl group. |

| Hyperfine Coupling Constant a(2H, ortho-H) | ~0.5 mT | Indicates spin delocalization onto the two ortho positions of the phenyl ring. |

| Hyperfine Coupling Constant a(1H, para-H) | ~0.6 mT | Indicates spin delocalization onto the para position of the phenyl ring. |

Computational and Theoretical Investigations of 4 1 Phenylethyl M Xylene

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 4-(1-Phenylethyl)-m-xylene from a theoretical standpoint. These methods allow for the exploration of electronic structure, molecular dynamics, and the prediction of various physicochemical and spectroscopic properties, offering insights that complement experimental findings.

Isomerism, Separation Science, and Analytical Purity Studies

Positional and Stereoisomerism of Phenylethyl-Xylenes

The structural diversity of phenylethyl-xylenes arises from both positional isomerism and stereoisomerism.

Positional Isomerism:

The term "phenylethyl-xylene" denotes a molecule composed of a phenylethyl group attached to a xylene (dimethylbenzene) ring. Xylene itself exists as three positional isomers: ortho-(1,2-dimethylbenzene), meta-(1,3-dimethylbenzene), and para-(1,4-dimethylbenzene). wikipedia.orgstudy.com The phenylethyl substituent can be attached to any of the available positions on these xylene rings, leading to a variety of positional isomers.

For the specific case of 4-(1-Phenylethyl)-m-xylene, the phenylethyl group is located at the 4-position of a meta-xylene ring. However, other positional isomers exist where the phenylethyl group is attached to different carbon atoms of the m-xylene (B151644) ring (e.g., 2-(1-Phenylethyl)-m-xylene and 5-(1-Phenylethyl)-m-xylene). Furthermore, isomers involving o-xylene (B151617) and p-xylene (B151628) backbones are also possible, such as 3-(1-Phenylethyl)-o-xylene and 2-(1-Phenylethyl)-p-xylene.

The table below summarizes the possible positional isomers of (1-Phenylethyl)-m-xylene.

| IUPAC Name | Common Name | Xylene Backbone | Substitution Pattern |

| 1,3-Dimethyl-4-(1-phenylethyl)benzene | This compound | m-Xylene | 1,3,4 |

| 1,3-Dimethyl-2-(1-phenylethyl)benzene | 2-(1-Phenylethyl)-m-xylene | m-Xylene | 1,2,3 |

| 1,5-Dimethyl-2-(1-phenylethyl)benzene | 5-(1-Phenylethyl)-m-xylene | m-Xylene | 1,2,5 |

Stereoisomerism:

A crucial aspect of the isomerism of this compound is the presence of a chiral center. The carbon atom in the ethyl bridge that is bonded to both the phenyl and the m-xylene rings is a stereocenter. This gives rise to two enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com

These enantiomers are designated as (R)-4-(1-Phenylethyl)-m-xylene and (S)-4-(1-Phenylethyl)-m-xylene. Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different optical activities (rotation of plane-polarized light) and interact differently with other chiral molecules. sorbtech.com A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. sigmaaldrich.com

Chromatographic Separation Techniques for Isomers

The separation of the various isomers of phenylethyl-xylene is essential for obtaining pure compounds for specific applications and for analytical characterization. Chromatographic techniques are powerful tools for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the method of choice for the separation of enantiomers. sorbtech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of this compound. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Commonly used CSPs for the separation of chiral aromatic compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases (π-acidic or π-basic), and cyclodextrin-based phases. The choice of the appropriate CSP and mobile phase is critical for achieving optimal separation. For compounds similar to this compound, normal-phase chromatography with hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is often employed.

The table below illustrates a hypothetical chiral HPLC separation of the enantiomers of this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-4-(1-Phenylethyl)-m-xylene | 12.5 | 50.0 |

| (S)-4-(1-Phenylethyl)-m-xylene | 15.2 | 50.0 |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the separation and identification of positional isomers of phenylethyl-xylene. In gas chromatography, the isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Generally, positional isomers of substituted benzenes can be separated on a suitable capillary column (e.g., a non-polar or medium-polar column).

Following separation by GC, the individual isomers enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the specific isomer. For alkyl-substituted aromatic compounds, characteristic fragments are often observed. For instance, the fragmentation of this compound is expected to show a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) and other fragments resulting from the cleavage of the ethyl bridge. whitman.eduyoutube.com

Advanced Purity Assessment and Characterization Protocols

Ensuring the purity and confirming the identity of this compound requires a combination of advanced analytical techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds with high precision and accuracy, traceable to the International System of Units (SI). koreascience.kr In a qNMR experiment, the purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity. This method is non-destructive and does not require a reference standard of the analyte itself. For this compound, well-resolved signals in the aromatic or aliphatic region of the ¹H NMR spectrum can be used for quantification.

Spectroscopic Characterization:

A comprehensive characterization of this compound involves a suite of spectroscopic methods to elucidate its molecular structure.

¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of this compound would show distinct signals for the aromatic protons on both the phenyl and xylene rings, the methine proton, and the methyl protons. thermofisher.com

¹³C NMR Spectroscopy: Reveals the number of different carbon environments in the molecule. The symmetry of the molecule influences the number of signals observed. pearson.com

Mass Spectrometry (MS): As discussed earlier, provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. whitman.edu

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the C-H stretching and bending vibrations of the aromatic rings and alkyl groups.

The combination of these techniques provides a robust protocol for the purity assessment and unambiguous characterization of this compound and its isomers.

Future Research Directions and Emerging Trends

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of 4-(1-Phenylethyl)-m-xylene often relies on Friedel-Crafts alkylation, which can involve harsh Lewis acid catalysts and generate significant waste. mt.comwikipedia.org Future research is increasingly focused on developing more sustainable and atom-economical alternatives.

One promising approach is the use of solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, which offer advantages like reusability and reduced environmental impact compared to traditional homogeneous catalysts. tandfonline.comyoutube.com Another green approach involves the use of enzyme-catalyzed reactions. Squalene-hopene cyclase (SHC) and its variants have shown potential in catalyzing intramolecular Friedel-Crafts-type alkylations, suggesting a future direction for the enzymatic synthesis of diarylalkanes. chemistryviews.org

Furthermore, transition-metal catalysis presents a pathway to more efficient syntheses. Recent developments have highlighted methods for the synthesis of 1,1-diarylalkanes with high yields and enantioselectivities, focusing on reductive cross-electrophile couplings, benzylic C-H bond arylation, and three-component coupling reactions. researchgate.net

| Synthetic Approach | Catalyst Type | Key Advantages |

| Modified Friedel-Crafts | Solid Acids (e.g., Zeolites, Montmorillonite K-10) | Reusable, environmentally benign, high selectivity. tandfonline.comyoutube.com |

| Enzymatic Alkylation | Squalene-hopene cyclase (SHC) variants | Mild reaction conditions, high selectivity. chemistryviews.org |

| Transition-Metal Catalysis | Various (e.g., Palladium, Nickel) | High yields, high enantioselectivity, broad substrate scope. researchgate.net |

Exploration of Novel Reactivities and Bio-Inspired Derivatizations

Understanding the inherent reactivity of this compound is crucial for unlocking new applications. The phenylethyl group attached to the m-xylene (B151644) core offers several sites for potential functionalization. Future research will likely explore the selective C-H activation of the alkyl bridge or the aromatic rings to introduce new functional groups. acs.org For instance, meta-selective C-H functionalization using directing groups is an emerging area that could be applied to this molecule. acs.org

Bio-inspired derivatizations represent another exciting frontier. Learning from nature's synthetic strategies, researchers are exploring biomimetic syntheses of complex natural products. nih.govnih.gov This approach could lead to the development of novel derivatives of this compound with interesting biological activities. Enzymatic hydroxylation, for example, is a powerful tool for the selective functionalization of aromatic compounds and could be used to create novel hydroxylated derivatives of the target molecule. nih.govresearchgate.net

Integration of Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactions. For the synthesis of this compound, DFT studies can provide valuable insights into the mechanism of Friedel-Crafts alkylation of m-xylene with styrene (B11656). youtube.comyoutube.com Such studies can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Future computational work will likely focus on modeling the transition states of stereoselective reactions to better understand the origins of enantioselectivity. researchgate.net By calculating the energy barriers for different reaction pathways, researchers can predict the most likely products and design catalysts that favor the formation of a specific stereoisomer. This is particularly relevant for the development of chiral catalysts for the asymmetric synthesis of this compound.

Design and Synthesis for Integration into Multifunctional Materials Systems

The unique structure of this compound, with its combination of aromatic and aliphatic components, makes it a potential building block for novel polymers and multifunctional materials. Diarylalkane moieties are core structures in a variety of bioactive compounds and have potential applications in materials science. researchgate.netresearchgate.net

Future research in this area will involve the design and synthesis of monomers based on this compound for the creation of new polymers. These polymers could exhibit interesting thermal, mechanical, or optical properties. For example, incorporating such a bulky, aromatic structure into a polymer backbone could enhance its thermal stability and rigidity. The synthesis of sequence-controlled multiblock polymers from a mixture of monomers is an advanced strategy that could be employed to create materials with precisely tailored properties. researchgate.netnih.gov

| Potential Application Area | Rationale |

| High-Performance Polymers | The rigid aromatic structure could enhance thermal and mechanical stability. |

| Specialty Films | The properties of polymers derived from xylene solubles can be tailored for specific film applications. researchgate.net |

| Organic Electronics | Functionalized diarylalkanes could serve as components in organic electronic materials. |

Refined Stereochemical Control in Scalable Synthetic Processes

The 1-phenylethyl group in this compound contains a chiral center, meaning the molecule can exist as two enantiomers. The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers can have distinct biological activities and material properties.

Significant progress has been made in the asymmetric synthesis of 1,1-diarylalkanes using chiral catalysts. researchgate.net Chiral Brønsted acids, for instance, have been effectively used in asymmetric Friedel-Crafts alkylation reactions. rsc.org Future research will focus on refining these methods to achieve even higher levels of stereochemical control and to make these processes scalable for potential industrial applications. The development of robust and recyclable chiral catalysts will be a key aspect of this research.

Key challenges in this area include the development of catalysts that are not only highly enantioselective but also tolerant of a wide range of functional groups and reaction conditions, allowing for the synthesis of a diverse library of chiral this compound derivatives.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(1-Phenylethyl)-m-xylene, and how can intermediates be characterized?

- Methodology : Focus on coupling reactions involving precursors like phenylacetylene (C#CC₆H₅) or styrene derivatives. For example, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling could be explored. Intermediate characterization should employ GC-MS (as in , where 2-(1-phenylethyl)phenol was identified via retention time and molecular weight) and NMR spectroscopy (¹H/¹³C for structural elucidation) .

- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and purity checks via HPLC .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Approach : Combine IR spectroscopy to identify functional groups (e.g., C-H stretching in aromatic/alkyl groups) and UV-Vis for π→π* transitions in the benzene ring. Compare experimental spectra with TD-DFT simulations (as in and ) to validate electronic transitions .

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

Q. What standard methods exist for determining physicochemical properties like boiling point or solubility?

- Techniques : Employ differential scanning calorimetry (DSC) for melting/boiling points and shake-flask methods for solubility in polar/nonpolar solvents. Reference databases like those in (CAS 85-27-8) for benchmarking .

Advanced Research Questions

Q. How can kinetic parameters for catalytic transformations of this compound be accurately determined?

- Experimental Design : Use fixed-bed reactors with zeolite catalysts (e.g., H-ZSM-5) under controlled temperature/pressure, as in . Monitor reaction rates via gas chromatography and apply Langmuir-Hinshelwood models to derive activation energies .

- Data Analysis : Address discrepancies between experimental and theoretical rates by refining assumptions about active sites (e.g., Brønsted vs. Lewis acidity) or diffusion limitations .

Q. What computational strategies predict the environmental degradation pathways of this compound?

- Modeling : Use Gaussian-based DFT to simulate bond dissociation energies (e.g., C–H bonds in methyl groups, as in ’s pyrolysis study) and predict oxidation products. Validate against aqueous-phase oxidation data () by comparing Arrhenius plots .

- Validation : Couple with HPLC-MS to identify degradation byproducts like hydroxylated derivatives .

Q. How do contradictions in pyrolysis mechanisms arise, and how can they be resolved experimentally?

- Case Study : ’s AM1 method suggested C–H bond cleavage as the primary pyrolysis step, but conflicting experimental data may arise from competing pathways (e.g., radical recombination). Resolve via isotopic labeling (e.g., deuterated analogs) and time-resolved mass spectrometry .

Q. What methodologies assess the dermal absorption and toxicokinetics of this compound?

- In Vivo/In Vitro : Adapt ’s physiologically based pharmacokinetic (PBPK) model, incorporating skin compartment parameters. Use breath sampling for non-invasive monitoring and urinary metabolite analysis (e.g., methylhippuric acid) to quantify systemic exposure .

- Statistical Tools : Apply Bayesian inference to refine model parameters when extrapolating from in vitro hepatic metabolism data (e.g., CYP2E1 activity) .

Q. How can TD-DFT and docking studies elucidate the compound’s interaction with biological targets?

- Protocol : Optimize the geometry of this compound using B3LYP/6-31G(d), then calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Perform molecular docking (AutoDock Vina) against proteins like cytochrome P450, referencing and for ADME analysis .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Boiling Point | DSC | |

| Aqueous Oxidation Kinetics | Arrhenius Modeling | |

| Dermal Absorption Rate | PBPK Modeling + Breath SAM | |

| Catalytic Isomerization | Fixed-Bed Reactor + GC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.